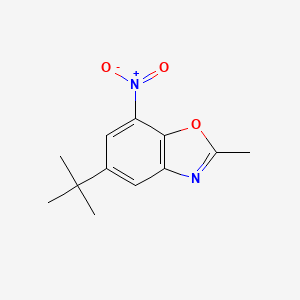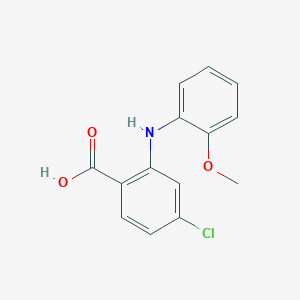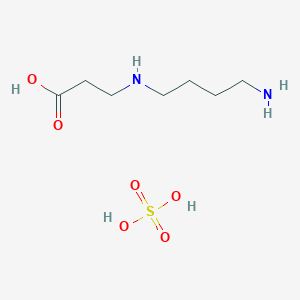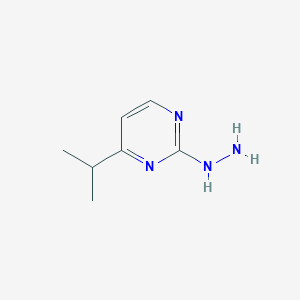
1-Chloro-3-pyridin-2-ylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-pyridin-2-ylisoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyridine rings
准备方法
The synthesis of 1-Chloro-3-pyridin-2-ylisoquinoline typically involves the reaction of isoquinoline derivatives with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Chloro-3-pyridin-2-ylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents can yield N-oxides, while reduction can lead to the formation of dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Chloro-3-pyridin-2-ylisoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Chloro-3-pyridin-2-ylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-Chloro-3-pyridin-2-ylisoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the pyridine ring, which may result in different chemical reactivity and biological activity.
3-Pyridin-2-ylisoquinoline: Similar structure but without the chlorine atom, which can affect its reactivity in substitution reactions.
1-Chloro-3-pyridin-2-ylimidazo[1,5-a]pyridine:
属性
分子式 |
C14H9ClN2 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC 名称 |
1-chloro-3-pyridin-2-ylisoquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H |
InChI 键 |
GHWUQXJMRBYBND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)


![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)








